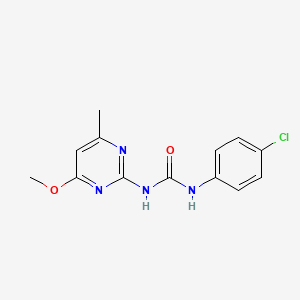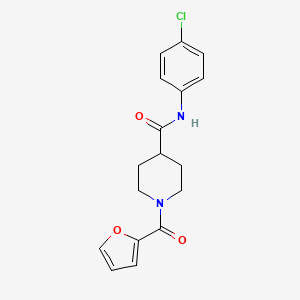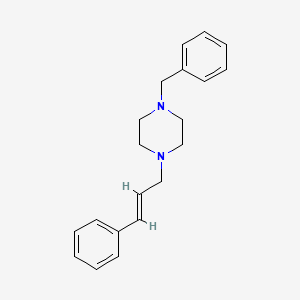
N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea involves its binding to the A3 adenosine receptor. This binding inhibits the activation of the receptor by adenosine, which results in a range of downstream effects. These effects include the inhibition of adenylate cyclase activity, the activation of phospholipase C, and the modulation of ion channels. These effects ultimately lead to a range of biochemical and physiological changes in cells and tissues.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. Some of the key effects of this compound include the inhibition of cell proliferation, the modulation of inflammatory responses, and the regulation of apoptosis. This compound has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea is its selectivity for the A3 adenosine receptor. This selectivity makes it a valuable tool for investigating the role of this receptor in various biological processes. Additionally, this compound has a well-established synthesis method, which makes it readily available for use in research laboratories. However, one of the limitations of this compound is its potential for off-target effects. While this compound is selective for the A3 adenosine receptor, it may also interact with other receptors or enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea. One area of interest is the development of more potent and selective A3 adenosine receptor antagonists. This could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects. This could help to improve the interpretation of experimental results and the development of new research tools. Finally, the use of this compound in combination with other compounds could lead to the development of new drug combinations with enhanced efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea involves the reaction of 4-chloroaniline with 4-methoxy-6-methyl-2-pyrimidinylisocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been well-established and is commonly used in research laboratories.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of this compound is in the study of the adenosine receptor system. This compound has been found to be a potent and selective antagonist of the A3 adenosine receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-7-11(20-2)17-12(15-8)18-13(19)16-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPBSLYOBWTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)

![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)

![ethyl 2-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5340708.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride](/img/structure/B5340714.png)
![2-(2-isopropyl-1H-benzimidazol-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5340720.png)
![1-oxo-1-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pentanone](/img/structure/B5340728.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)
![N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide](/img/structure/B5340733.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5340737.png)
![methyl 6-[3-(2-methoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5340753.png)
![8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5340757.png)